molecular formula C10H11ClN2O2S2 B12204038 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide

4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide

Cat. No.: B12204038
M. Wt: 290.8 g/mol
InChI Key: PBPRVRGLFKGUHN-UHFFFAOYSA-N
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Description

4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with prop-2-en-1-ylcarbamothioyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes of cells, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with microbial enzymes, inhibiting their growth and proliferation .

Properties

Molecular Formula

C10H11ClN2O2S2

Molecular Weight

290.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16)

InChI Key

PBPRVRGLFKGUHN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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